molecular formula C21H22N4O3 B10997723 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B10997723
M. Wt: 378.4 g/mol
InChI Key: QZLGQKSTRVGQFD-BUXKBTBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a benzoxazine ring. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combined benzimidazole and benzoxazine structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(1S,2S)-1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-3-12(2)19(20-23-14-6-4-5-7-15(14)24-20)25-21(27)13-8-9-17-16(10-13)22-18(26)11-28-17/h4-10,12,19H,3,11H2,1-2H3,(H,22,26)(H,23,24)(H,25,27)/t12-,19-/m0/s1

InChI Key

QZLGQKSTRVGQFD-BUXKBTBVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Canonical SMILES

CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.